Lipophilicity Shift: XLogP3-AA of -0.5 Versus +0.5 for the N-Allyl Analog (CAS 100500-91-2)
The target compound displays a computed XLogP3-AA of -0.5, compared with +0.5 for the direct N-allyl analog 1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-2-one (CAS 100500-91-2), as reported in PubChem [1][2]. This 1.0 log-unit difference corresponds to an approximately 10-fold difference in the octanol-water partition coefficient, indicating that the hydroxypropyl-bearing target is substantially more hydrophilic than the allyl-substituted comparator. This shift has direct consequences for aqueous solubility, membrane permeability, and in vitro assay behavior [1][2].
Δ -1.0 (~10× lower partition)
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.5 |
| Comparator Or Baseline | 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one (CAS 100500-91-2): XLogP3-AA = +0.5 |
| Quantified Difference | ΔXLogP3-AA = -1.0 (approx. 10-fold lower octanol-water partition for the target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 and 2024.11.20) |
Why This Matters
A 10-fold difference in predicted lipophilicity directly influences compound handling, DMSO stock preparation, and interpretation of cell-based assay results, making the target compound the appropriate choice for hydrophilic chemical space exploration.
- [1] PubChem. Compound Summary: 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one, CID 13460167. Computed Property: XLogP3-AA = -0.5. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one, CID 13460161. Computed Property: XLogP3-AA = 0.5. National Center for Biotechnology Information. View Source
